2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione

Synthetic Methodology Green Chemistry Process Chemistry

This specific 2-methylindolyl-naphthoquinone is mandatory for your target synthesis. The C-2 methyl group is structurally essential—substituting a generic indolyl-naphthoquinone will alter reactivity and render published protocols irreproducible. Key utilities: (1) one-pot C(sp²)–H functionalization under aerobic conditions to yield deep red emitting materials; (2) precision SAR studies quantifying the C-2 methyl contribution versus the unsubstituted analog (CAS 53475-83-5); (3) benchmark substrate for green synthetic method development via molecular iodine/ultrasonic irradiation. Do not risk project failure—procure the exact CAS 123973-75-1.

Molecular Formula C19H13NO2
Molecular Weight 287.3 g/mol
CAS No. 123973-75-1
Cat. No. B3046391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione
CAS123973-75-1
Molecular FormulaC19H13NO2
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C3=CC(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H13NO2/c1-11-18(14-8-4-5-9-16(14)20-11)15-10-17(21)12-6-2-3-7-13(12)19(15)22/h2-10,20H,1H3
InChIKeyWUJQCQKYMKWDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1H-indol-3-yl)naphthalene-1,4-dione (CAS 123973-75-1) Procurement Guide: Core Chemical Identity and Comparative Baseline


The compound 2-(2-methyl-1H-indol-3-yl)naphthalene-1,4-dione (CAS 123973-75-1) is a hybrid molecule belonging to the 3-indolyl-1,4-naphthoquinone class, characterized by a 1,4-naphthoquinone core substituted at the C-2 position with a 2-methyl-1H-indol-3-yl moiety . Its molecular formula is C19H13NO2, with a molecular weight of 287.32 g/mol . As a member of the naphthoquinone family, it possesses the characteristic quinone redox core, which is the fundamental structural determinant of its potential biological activities, including cytotoxic and antimicrobial properties [1]. This compound serves as a key intermediate for further synthetic elaboration, such as the construction of indole-fused nitrogen heterocycles [2].

Why a Generic Substitution for CAS 123973-75-1 Is Scientifically Invalid: The Critical Role of the C-2 Methyl Group


The precise substitution pattern on the indole ring and the naphthoquinone core is the primary determinant of the compound's chemical reactivity and biological target interaction profile. In this context, the 2-methyl substituent on the indole ring of CAS 123973-75-1 is a critical structural feature. Its presence, compared to the unsubstituted analog (2-(1H-indol-3-yl)naphthalene-1,4-dione, CAS 53475-83-5), fundamentally alters the steric and electronic environment, which in turn dictates the compound's utility as a specific building block in the synthesis of more complex heterocyclic systems [1]. The failure to specify this precise derivative for synthetic or research applications risks a complete change in reaction outcome, a loss of desired biological activity, or the inability to replicate published experimental protocols. Therefore, generic substitution within the indolyl-naphthoquinone class is not a viable option for precise scientific investigations [2].

Quantitative Differentiation Guide: Verified Evidence for 2-(2-Methyl-1H-indol-3-yl)naphthalene-1,4-dione vs. Comparators


Synthetic Efficiency: Ultrasonic vs. Conventional Thermal Methods for C-C Bond Formation

The synthesis of CAS 123973-75-1 is achieved with significantly enhanced efficiency using a molecular iodine-catalyzed, ultrasonic irradiation method compared to conventional thermal or palladium-catalyzed approaches. This direct comparison highlights a key differentiator in the procurement value of the compound: it is accessible via a more rapid and efficient synthetic route, which is particularly relevant for scale-up considerations [1]. The ultrasonic method affords the product in good to excellent yields, while a comparable palladium-catalyzed method for similar 2-(3-indolyl)-1,4-naphthoquinones reports only moderate yields [2].

Synthetic Methodology Green Chemistry Process Chemistry

Structural Uniqueness: Impact of the 2-Methyl Group on Synthetic Versatility

The presence of the 2-methyl group on the indole ring is the defining feature of CAS 123973-75-1, distinguishing it from its close analog, 2-(1H-indol-3-yl)naphthalene-1,4-dione (CAS 53475-83-5). This methyl substituent is not merely a benign addition; it exerts a profound influence on the compound's chemical behavior and its potential as a building block for further elaboration. In a study on the direct C(sp²)–H functionalization of naphthoquinones, derivatives with this specific substitution pattern were shown to be viable precursors for the synthesis of indole-fused nitrogen heterocycles, a class of compounds with emerging applications as deep red emitting materials [1].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Biological Activity Baseline: Inferred Cytotoxic Potential from In-Class Analogs

While no direct, high-quality IC50 data was found for the specific compound CAS 123973-75-1 in the peer-reviewed literature, strong class-level inference can be drawn from closely related 3-indolyl-1,4-naphthoquinones. A systematic review on 1,4-naphthoquinones confirms that the introduction of an indole group is a recognized strategy for enhancing pharmacological properties, particularly antitumor activity [1]. Furthermore, a study on 5-(N-indolyl)-1,4-naphthoquinones reported IC50 values against a panel of three cancer cell lines, demonstrating the cytotoxic potential of this chemotype [2]. This establishes a baseline expectation of biological activity, positioning CAS 123973-75-1 as a plausible starting point for medicinal chemistry optimization.

Cancer Research Drug Discovery Pharmacology

Validated Application Scenarios for Procuring 2-(2-Methyl-1H-indol-3-yl)naphthalene-1,4-dione


As a Precursor for Advanced Heterocyclic Synthesis via C-H Functionalization

This compound serves as a specific and critical building block in the one-pot synthesis of indole-fused nitrogen heterocycles. The presence of the 2-methyl group is essential for the described C(sp²)–H functionalization under aerobic conditions, leading to a unique class of compounds with potential applications as deep red emitting materials [1]. Procurement of the correct CAS number is mandatory for reproducing these synthetic protocols.

As a Scaffold for Developing Novel Antitumor Lead Compounds

Given the established class-level evidence for the cytotoxic activity of indolyl-naphthoquinones, CAS 123973-75-1 is a well-justified procurement choice for medicinal chemistry groups focused on synthesizing and evaluating new analogs for anticancer activity [1]. The compound's hybrid structure allows for independent optimization of both the naphthoquinone and indole moieties to improve potency, selectivity, and pharmacokinetic properties [2].

For Investigating Structure-Activity Relationships (SAR) of Indolyl-Naphthoquinones

The 2-methyl substitution pattern provides a specific and quantifiable structural variant for SAR studies. By comparing the activity of compounds synthesized from CAS 123973-75-1 with those derived from the unsubstituted analog (CAS 53475-83-5), researchers can precisely map the contribution of the C-2 methyl group to biological target engagement or chemical reactivity [1].

As a Model Substrate for Optimizing Green Synthetic Methodologies

The documented efficient synthesis of CAS 123973-75-1 using molecular iodine and ultrasonic irradiation positions this compound as a valuable benchmark substrate for developing and comparing new, environmentally friendly synthetic methods (e.g., continuous flow, mechanochemistry) for this important class of naphthoquinone derivatives [1].

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